molecular formula C8H14S B13319694 Bicyclo[2.2.1]heptan-2-ylmethanethiol

Bicyclo[2.2.1]heptan-2-ylmethanethiol

Cat. No.: B13319694
M. Wt: 142.26 g/mol
InChI Key: LXDNDQDBTCXRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptan-2-ylmethanethiol typically involves the thiolation of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptan-2-ylmethanol with thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of an intermediate sulfonium ion, which is subsequently reduced to the thiol.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiolation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-ylmethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

    Reduction: Bicyclo[2.2.1]heptane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-ylmethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-2-ylmethanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: An alcohol derivative with similar structural features but different reactivity due to the hydroxyl group.

    Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any functional groups.

    Bicyclo[2.2.1]heptan-2-one: A ketone derivative with distinct chemical properties.

Uniqueness

Bicyclo[2.2.1]heptan-2-ylmethanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential applications compared to its alcohol, hydrocarbon, and ketone counterparts. The thiol group allows for specific interactions in chemical and biological systems, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14S/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDNDQDBTCXRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.